molecular formula C10H12O3S2 B14915991 2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid

2-Ethyl-5-ethylthio-4-formylthiophene-3-carboxylic acid

Cat. No.: B14915991
M. Wt: 244.3 g/mol
InChI Key: ZERRUDHBKSDREN-UHFFFAOYSA-N
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Description

2-Ethyl-5-(ethylthio)-4-formyl-3-thiophenecarboxylic acid is a heterocyclic compound containing sulfur atoms It is a derivative of thiophene, which is a five-membered aromatic ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(ethylthio)-4-formyl-3-thiophenecarboxylic acid typically involves multi-step reactions starting from thiophene derivatives. One common method involves the alkylation of thiophene followed by formylation and subsequent introduction of the ethylthio group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(ethylthio)-4-formyl-3-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Ethyl-5-(ethylthio)-4-formyl-3-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(ethylthio)-4-formyl-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl and ethylthio groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Ethylthiophene: A thiophene derivative with an ethyl group at the 2-position.

    5-Ethyl-2-thiophenecarboxylic acid: A thiophene derivative with an ethyl group and a carboxylic acid group.

Uniqueness

2-Ethyl-5-(ethylthio)-4-formyl-3-thiophenecarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H12O3S2

Molecular Weight

244.3 g/mol

IUPAC Name

2-ethyl-5-ethylsulfanyl-4-formylthiophene-3-carboxylic acid

InChI

InChI=1S/C10H12O3S2/c1-3-7-8(9(12)13)6(5-11)10(15-7)14-4-2/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

ZERRUDHBKSDREN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(S1)SCC)C=O)C(=O)O

Origin of Product

United States

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